molecular formula C12H15NOS B2811451 N-[(thiophen-2-yl)methyl]cyclohex-3-ene-1-carboxamide CAS No. 1090485-51-0

N-[(thiophen-2-yl)methyl]cyclohex-3-ene-1-carboxamide

Cat. No.: B2811451
CAS No.: 1090485-51-0
M. Wt: 221.32
InChI Key: ZYTJPIJNEORIDE-UHFFFAOYSA-N
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Description

N-[(thiophen-2-yl)methyl]cyclohex-3-ene-1-carboxamide is an organic compound that features a thiophene ring attached to a cyclohexene ring via a carboxamide linkage Thiophene is a sulfur-containing heterocycle known for its aromatic properties, while cyclohexene is a six-membered ring with one double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(thiophen-2-yl)methyl]cyclohex-3-ene-1-carboxamide typically involves the reaction of thiophene-2-carboxaldehyde with cyclohex-3-ene-1-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction proceeds through the formation of an intermediate ester, which is subsequently converted to the desired carboxamide via nucleophilic substitution.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-[(thiophen-2-yl)methyl]cyclohex-3-ene-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used.

Major Products Formed

    Oxidation: Thiophene sulfoxides or thiophene sulfones.

    Reduction: Cyclohex-3-ene-1-amine derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

N-[(thiophen-2-yl)methyl]cyclohex-3-ene-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of N-[(thiophen-2-yl)methyl]cyclohex-3-ene-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring can engage in π-π stacking interactions, while the carboxamide group can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxamide: Lacks the cyclohexene ring but shares the thiophene and carboxamide functionalities.

    Cyclohex-3-ene-1-carboxamide: Lacks the thiophene ring but contains the cyclohexene and carboxamide functionalities.

    N-[(thiophen-2-yl)methyl]benzamide: Contains a benzene ring instead of a cyclohexene ring.

Uniqueness

N-[(thiophen-2-yl)methyl]cyclohex-3-ene-1-carboxamide is unique due to the combination of the thiophene and cyclohexene rings, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(thiophen-2-ylmethyl)cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NOS/c14-12(10-5-2-1-3-6-10)13-9-11-7-4-8-15-11/h1-2,4,7-8,10H,3,5-6,9H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYTJPIJNEORIDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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